Physicochemical Baseline: Molecular Weight and Calculated Drug-Likeness vs. Fluoro and Tert-Butyl Analogs
The target compound (MW 310.38) and its non-fluorinated analog N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine (MW 310.40) exhibit nearly identical molecular weights, both falling within the optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the fluoro analog N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has a higher MW of 328.37 . This suggests the target compound and its tert-butyl analog may have a marginally more favorable absorption profile based on size alone, although no experimental permeability or solubility data are available to confirm this inference.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 310.38 g/mol |
| Comparator Or Baseline | N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine: 310.40 g/mol; N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine: 328.37 g/mol |
| Quantified Difference | Target is 0.02 g/mol lighter vs. tert-butyl analog; 17.99 g/mol lighter vs. fluoro analog |
| Conditions | Calculated from molecular formula; no experimental determination |
Why This Matters
Molecular weight is a primary filter in drug discovery screening cascades; compounds <500 Da are generally preferred for oral programs, but no procurement decision should rest on this parameter alone without supporting activity data.
